![molecular formula C15H23NO3 B2431730 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol CAS No. 1179170-70-7](/img/structure/B2431730.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential as a treatment for various neurological and psychiatric disorders. BPAP is a derivative of the neurotransmitter dopamine and has been shown to have unique pharmacological properties that make it a promising candidate for further study.
科学的研究の応用
Anticonvulsant Activity
Research has explored the anticonvulsant potential of compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl). One study synthesized amino amides and amino esters derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid and tested their anticonvulsant activity (Arustamyan et al., 2019).
Antibacterial and Enzyme Inhibition
Several studies have focused on the antibacterial and enzyme inhibitory properties of derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl). For instance:
- Synthesis of N-Substituted benzenesulfonamide derivatives showing potent antibacterial activity and moderate enzyme inhibition (Abbasi et al., 2017).
- Development of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides with antibacterial and lipoxygenase inhibition properties, offering potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Alzheimer's Disease and Diabetes Treatment
Compounds derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl) have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Research indicated moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are targets in these diseases (Abbasi et al., 2019).
Bacterial Biofilm Inhibition
Another study investigated the use of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives in inhibiting bacterial biofilms, a key factor in bacterial resistance and infection persistence. The study reported suitable inhibitory action against bacterial biofilms, along with modest cytotoxicity (Abbasi et al., 2020).
Synthesis of Therapeutic Compounds
1,4-Benzodioxin derivatives have been used in synthesizing various potential therapeutic compounds. For example, one study discussed the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors to therapeutic agents (Bozzo et al., 2003).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pentan-3-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-12(4-2)16-10-13(17)11-5-6-14-15(9-11)19-8-7-18-14/h5-6,9,12-13,16-17H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHZYTVGHEGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。